2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Structural Hybridization Strategies for Multitarget Drug Design
Structural hybridization merges pharmacophores from distinct bioactive molecules to create multitarget ligands. In the case of This compound , three key hybrid elements are strategically employed:
- Thieno[2,3-d]Pyrimidine Core : Serves as the foundational scaffold, providing a planar aromatic system for DNA intercalation or enzyme inhibition. The 4-keto group enhances hydrogen-bonding capacity, critical for binding to kinase ATP pockets.
- Azepane Conjugation : The seven-membered azepane ring introduces conformational flexibility, improving solubility and metabolic stability. Its carbonyl group participates in dipole-dipole interactions, while the nitrogen atom enables protonation-dependent membrane permeability.
- Furan-2-yl Substituent : The furan ring contributes to π-electron density, enhancing affinity for hydrophobic binding sites. Its oxygen atom facilitates hydrogen bonding with serine or threonine residues in target proteins.
A comparative analysis of hybrid analogs reveals that the sulfanyl linker (-S-) between the azepane and thieno[2,3-d]pyrimidine core plays a pivotal role in modulating electronic effects. For example, replacing the sulfur with oxygen or methylene reduces antimicrobial activity by 40–60%, as observed in structurally related derivatives.
Table 1: Impact of Substituents on Biological Activity in Thieno[2,3-d]Pyrimidine Derivatives
| Position | Substituent | Target Activity | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| 2 | Phenyl | Anticancer (ATR inhibition) | 1.5 nM | |
| 5 | Furan-2-yl | Antimicrobial (E. coli) | 8.2 µM | |
| 3 | Azepane-oxoethyl | Kinase selectivity | >100-fold |
Role of Azepane-Furan Conjugates in Bioactive Molecule Development
The azepane-furan conjugation in This compound exemplifies a rational design strategy to enhance polypharmacology.
Azepane’s Contribution :
Furan’s Role :
- The furan-2-yl group’s electron-rich aromatic system enhances binding to bacterial DNA gyrase, as demonstrated in derivatives with MIC values of 4–16 µg/mL against Staphylococcus aureus.
- Substituents at position 5 of the thieno[2,3-d]pyrimidine core are critical for antifungal activity, with furan-based analogs showing 3-fold greater potency against Candida albicans compared to phenyl-substituted counterparts.
Synthetic methodologies for such conjugates often involve sequential nucleophilic substitutions and acid-catalyzed cyclizations. For instance, the azepane moiety is typically introduced via refluxing 4-aminopyridine with chloroacetyl intermediates, followed by coupling to the thieno[2,3-d]pyrimidine core under Mitsunobu conditions.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c28-20(26-12-6-1-2-7-13-26)16-32-24-25-22-21(18(15-31-22)19-11-8-14-30-19)23(29)27(24)17-9-4-3-5-10-17/h3-5,8-11,14-15H,1-2,6-7,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFIHZETGSITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis
Formation of Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Furan and Phenyl Groups: These groups are typically introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Attachment of Azepan-1-yl Group: The azepan-1-yl group is introduced through nucleophilic substitution reactions, often using azepanone as a starting material.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 9.8 | |
| A549 (Lung Cancer) | 15.0 |
These findings suggest mechanisms such as apoptosis induction and cell cycle arrest as potential pathways for its anticancer effects.
Kinase Inhibition
The compound also shows promise as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer progression and other diseases. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth, although further research is necessary to elucidate the exact mechanisms and targets.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has indicated potential efficacy against various bacterial strains. The presence of the azepane and furan rings may enhance its interaction with microbial targets.
Synthesis and Production
The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves several steps:
- Formation of the Azepane Ring : Cyclization of linear precursors under acidic or basic conditions.
- Introduction of the Furan Ring : Utilization of Friedel-Crafts acylation reactions.
- Cyclization to Form the Thieno[2,3-d]pyrimidinone Core : This step often requires heating and catalytic conditions to complete the structure.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential use as an anticancer agent.
Case Study 2: Kinase Inhibition
A study investigated the compound's effect on specific kinase pathways in cancer cells. The results showed a significant decrease in activity of targeted kinases compared to untreated controls, suggesting that this compound may be developed into a therapeutic agent targeting kinase-mediated pathways.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Modifications
Substituent Effects
Inferred Pharmacological Profiles
- TRPA1 Inhibition: Derivatives of thieno[2,3-d]pyrimidin-4-one have been patented as TRPA1 inhibitors for pain and inflammation . The target compound’s azepane side chain may optimize receptor interactions compared to simpler alkyl chains.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one , also referred to as Thieno[2,3-d]pyrimidinone , represents a class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.55 g/mol. The structure includes a thieno[2,3-d]pyrimidinone core, a furan moiety, and an azepan group which contribute to its biological properties.
The biological activity of thieno[2,3-d]pyrimidinones is often linked to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways. For instance, they can act on hydroxysteroid dehydrogenases and phospholipase C-like enzymes, which are crucial for steroid metabolism and cellular signaling respectively .
- Receptor Binding : Similar compounds have shown affinity for multiple receptors including GABA receptors and various ion channels, indicating potential neuroactive properties.
- Antioxidant Activity : The presence of sulfur atoms in the structure may contribute to antioxidant properties by scavenging free radicals or modulating oxidative stress responses within cells.
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidinones exhibit significant antimicrobial properties against various pathogens. A study demonstrated that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidinones. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example:
- Case Study : A derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Antidiabetic Effects
Research has suggested that thieno[2,3-d]pyrimidinones may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is believed to be mediated through the activation of AMPK pathways which play a crucial role in glucose metabolism.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antidiabetic | Improved insulin sensitivity |
Research Findings
A comprehensive review of literature shows that derivatives of thieno[2,3-d]pyrimidinone have been synthesized and evaluated for various biological activities:
- Synthesis : Multi-step synthetic routes have been established for creating derivatives with enhanced biological profiles.
- Biological Assays : Various assays (e.g., MTT assay for cytotoxicity) have been employed to evaluate the efficacy of these compounds against different cell lines.
- Molecular Docking Studies : In silico studies suggest strong binding affinities to target proteins involved in metabolic disorders and cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
